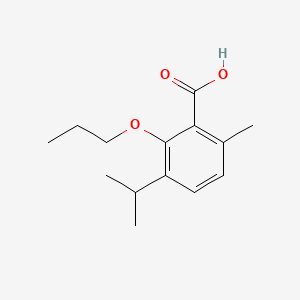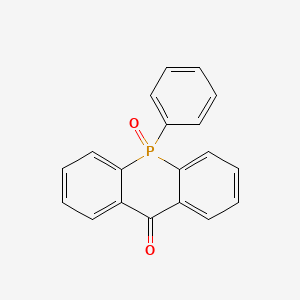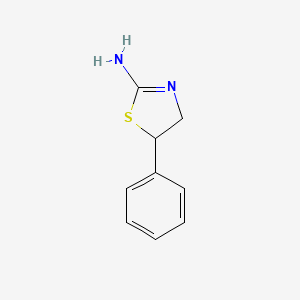
Decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester is a complex organic compound with the molecular formula C29H50O4. This compound is an ester formed from decanoic acid and a nonylphenoxyethoxyethyl group. Esters are known for their wide range of applications in various industries due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester typically involves the esterification reaction between decanoic acid and 2-(2-(nonylphenoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further ensures the quality of the ester.
Análisis De Reacciones Químicas
Types of Reactions
Decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to decanoic acid and 2-(2-(nonylphenoxy)ethoxy)ethanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Decanoic acid and 2-(2-(nonylphenoxy)ethoxy)ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Aplicaciones Científicas De Investigación
Decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in cell membrane interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release decanoic acid and 2-(2-(nonylphenoxy)ethoxy)ethanol, which can then interact with cellular components. The nonylphenoxyethoxyethyl group can insert into cell membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
Decanoic acid, ethyl ester: Similar ester with a simpler structure, used in similar applications.
Decanoic acid, 2-ethylhexyl ester: Another ester with different alkyl groups, used in the production of plasticizers and lubricants.
Uniqueness
Decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester is unique due to its complex structure, which imparts specific chemical properties that are not found in simpler esters. The presence of the nonylphenoxyethoxyethyl group provides additional functionality, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
52368-50-0 |
|---|---|
Fórmula molecular |
C29H50O4 |
Peso molecular |
462.7 g/mol |
Nombre IUPAC |
2-[2-(4-nonylphenoxy)ethoxy]ethyl decanoate |
InChI |
InChI=1S/C29H50O4/c1-3-5-7-9-11-13-15-17-27-19-21-28(22-20-27)32-25-23-31-24-26-33-29(30)18-16-14-12-10-8-6-4-2/h19-22H,3-18,23-26H2,1-2H3 |
Clave InChI |
LZOSODJFIGUVBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOC(=O)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-thiazolidine]](/img/structure/B14638337.png)
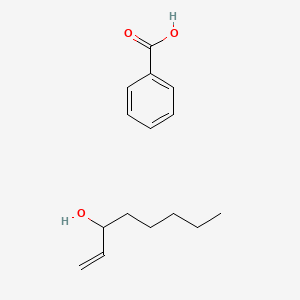
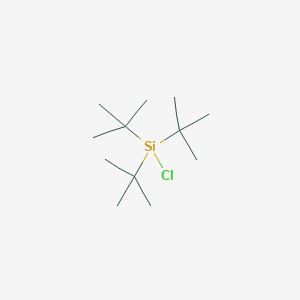

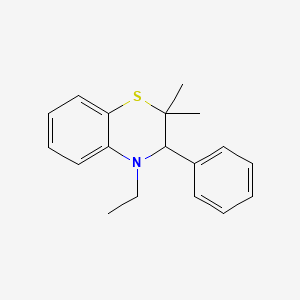
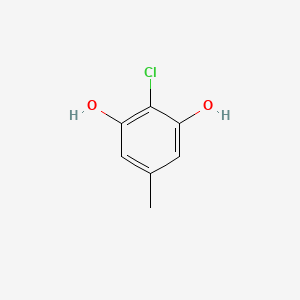
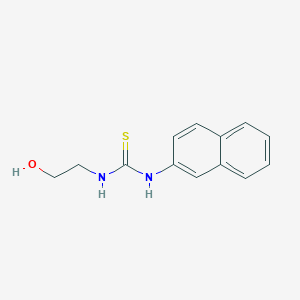
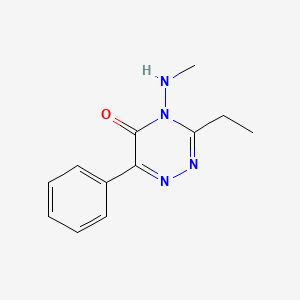
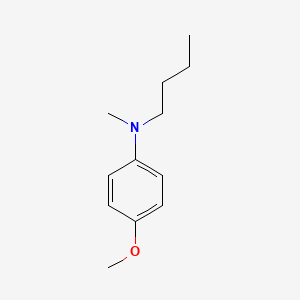
![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)
